Inhibiteur de la kinase Tpl2

Vue d'ensemble

Description

Applications De Recherche Scientifique

TC-S 7006 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in research on immune cell function and cytokine production.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer, particularly acute myeloid leukemia.

Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways

Mécanisme D'action

Target of Action

The primary target of the Tpl2 Kinase Inhibitor is the Tumor Progression Locus 2 (Tpl2) , also known as MAP3K8 . Tpl2 is a mitogen-activated protein kinase kinase kinase (MAP3K) and the primary regulator of ERK-mediated gene transcription downstream of multiple proinflammatory stimuli . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .

Mode of Action

Tpl2 Kinase Inhibitor interacts with its target by inhibiting the Tpl2 kinase . This inhibition selectively blocks LPS and TNFα-stimulated phosphorylation of Tpl2, MEK, and ERK, with little to no inhibition of phosphorylated p38, JNK, or p65 observed . The inhibitor acts on both the production of and response to TNFα and IL-1β, thereby suppressing proinflammatory signaling .

Biochemical Pathways

The Tpl2 Kinase Inhibitor affects the MEK-ERK inflammatory signaling pathway . Tpl2 phosphorylates the MAPK kinases MEK1 and MEK2 (MEK1/2), which, in turn, activates the MAPKs extracellular signal–regulated kinase 1 (ERK1) and ERK2 (ERK1/2) . By inhibiting Tpl2, the inhibitor suppresses this pathway and reduces the production and secretion of proinflammatory cytokines .

Result of Action

The inhibition of Tpl2 results in the suppression of inflammatory responses. Specifically, the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes are inhibited . This leads to a reduction in uncontrolled immune cell activation and inflammation, which is associated with multiple chronic inflammatory and autoimmune diseases .

Analyse Biochimique

Biochemical Properties

The Tpl2 Kinase Inhibitor interacts with several enzymes and proteins. It displays significant selectivity over other related kinases . It inhibits the TPL2 kinase with an IC50 = 50 nM . The Tpl2 Kinase Inhibitor is known to inhibit LPS-induced TNF-α production both from primary human monocytes and in whole blood .

Cellular Effects

The Tpl2 Kinase Inhibitor has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The effects of the Tpl2 Kinase Inhibitor change over time in laboratory settings. It has been shown to inhibit LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK . Both the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes was similarly inhibited with the Tpl2 Kinase Inhibitor .

Dosage Effects in Animal Models

The effects of the Tpl2 Kinase Inhibitor vary with different dosages in animal models. Lewis rats were dosed orally with 3, 10, 30, or 100 mg/kg doses of the Tpl2 Kinase Inhibitor . The Tpl2 Kinase Inhibitor selectively inhibited LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK .

Metabolic Pathways

The Tpl2 Kinase Inhibitor is involved in various metabolic pathways. It is a central signaling node in the inflammatory response of peripheral immune cells . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .

Transport and Distribution

The Tpl2 Kinase Inhibitor is transported and distributed within cells and tissues. It is known to increase the nuclear TNFα mRNA level, while decreasing that in the cytoplasm .

Subcellular Localization

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TC-S 7006 implique plusieurs étapes, commençant par la préparation de la structure de base de la naphtyridine. Les étapes clés comprennent :

Formation du noyau naphtyridine : Ceci est généralement obtenu par une série de réactions de cyclisation impliquant des précurseurs appropriés.

Introduction des groupes amino : Les groupes amino sont introduits par des réactions de substitution nucléophile.

Fixation du groupe pyridinylméthyle : Cette étape implique l'utilisation de dérivés de la pyridine dans des conditions de réaction spécifiques pour assurer une fixation sélective.

Modifications finales :

Méthodes de production industrielle

La production industrielle du TC-S 7006 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques à haut débit et des mesures strictes de contrôle qualité pour garantir que le composé répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le TC-S 7006 subit principalement des réactions de substitution en raison de la présence de groupes amino et nitrile réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les composés halogénés et les nucléophiles. Les conditions impliquent généralement l'utilisation de solvants aprotiques polaires et de températures contrôlées.

Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en milieu acide ou basique.

Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés avec différents groupes fonctionnels attachés au noyau de la naphtyridine .

Applications de la recherche scientifique

Le TC-S 7006 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé dans la recherche sur la fonction des cellules immunitaires et la production de cytokines.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires et de certains types de cancer, en particulier la leucémie aiguë myéloïde.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies des kinases

Mécanisme d'action

Le TC-S 7006 exerce ses effets en inhibant sélectivement la kinase Tpl2 (Cot ; MAP3K8). Cette inhibition bloque les voies de signalisation en aval qui conduisent à la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha. La sélectivité du composé pour Tpl2 par rapport à d'autres kinases comme MEK, p38, Src, MK2, la protéine kinase C et le récepteur du facteur de croissance épidermique garantit une action ciblée avec des effets hors cible minimes .

Comparaison Avec Des Composés Similaires

Composés similaires

SB 202190 : Un inhibiteur sélectif de la p38 MAP kinase.

PD 98059 : Un inhibiteur de MEK1.

U 0126 : Un inhibiteur sélectif de MEK1 et MEK2.

Unicité du TC-S 7006

Le TC-S 7006 se distingue par sa forte sélectivité pour la kinase Tpl2 et sa capacité à inhiber la production de facteur de nécrose tumorale alpha sans affecter significativement les autres kinases. Cela en fait un outil précieux dans la recherche axée sur les voies inflammatoires et le cancer .

Propriétés

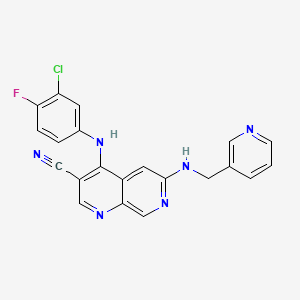

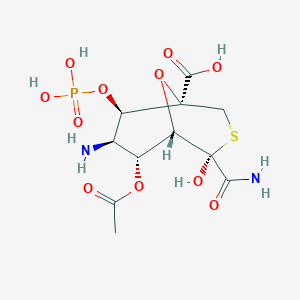

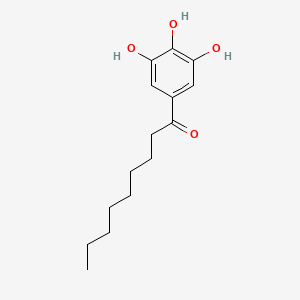

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEUKWOOQOHUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429555 | |

| Record name | Tpl2 Kinase Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871307-18-5 | |

| Record name | Tpl2 Kinase Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)